![molecular formula C16H24N2O3S B2460647 (6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone CAS No. 2249148-06-7](/img/structure/B2460647.png)
(6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone, also known as SMTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
(6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone exerts its therapeutic effects through the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer. (6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, a protein that regulates the activity of NF-κB.
Biochemical and Physiological Effects:
(6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the proliferation and migration of cancer cells. (6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone also has antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone is its specificity for the NF-κB signaling pathway, which makes it a promising candidate for the development of targeted therapies for inflammatory diseases and cancer. However, (6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone has limited solubility in water, which can make it challenging to use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the study of (6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone. One area of research is the development of more efficient synthesis methods to improve the yield and purity of (6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone. Another area of research is the investigation of (6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone in combination with other drugs or therapies for the treatment of inflammatory diseases and cancer. Additionally, the potential use of (6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone in other diseases, such as neurodegenerative diseases, is an area of interest for future research.
Synthesemethoden
(6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone can be synthesized through a multistep process involving the reaction of 6-methyl-3-pyridinesulfonyl chloride and 3,3,5,5-tetramethylpiperidine-1-oxyl-4-amino. The resulting product is then purified through crystallization to obtain pure (6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(6-Methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of inflammatory diseases and cancer.
Eigenschaften
IUPAC Name |
(6-methylsulfonylpyridin-3-yl)-(3,3,5,5-tetramethylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-15(2)9-16(3,4)11-18(10-15)14(19)12-6-7-13(17-8-12)22(5,20)21/h6-8H,9-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLMYIDDCOKADG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN(C1)C(=O)C2=CN=C(C=C2)S(=O)(=O)C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methanesulfonyl-5-(3,3,5,5-tetramethylpiperidine-1-carbonyl)pyridine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.